5-Bromo-1,6-dimethyl-4-oxopyridine-3-carboxylic acid
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Description
“5-Bromo-1,6-dimethyl-4-oxopyridine-3-carboxylic acid” is a derivative of pyridinecarboxylic acid . Pyridinecarboxylic acids are a group of organic compounds which are monocarboxylic derivatives of pyridine .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds such as “5-Bromopyridine-3-boronic acid” have been synthesized . Protodeboronation of pinacol boronic esters has been reported, which could potentially be applied to the synthesis of similar compounds .
Scientific Research Applications
Synthesis of Naphthyridine Derivatives
Research by Ames and Dodds (1972) explored the condensation reactions of halogenopyridinecarboxylic acids, including compounds structurally related to 5-Bromo-1,6-dimethyl-4-oxopyridine-3-carboxylic acid, with β-dicarbonyl compounds. This study demonstrated the synthesis of naphthyridine derivatives, indicating the utility of such bromo-acid compounds as intermediates in organic synthesis. Their work suggests that these compounds can serve as precursors for the construction of complex heterocyclic structures, which could have implications in pharmaceuticals and materials science (Ames & Dodds, 1972).
Efficient Synthesis Pathways
Hirokawa, Horikawa, and Kato (2000) described an efficient synthesis of a carboxylic acid moiety closely related to this compound. This compound is a part of potent dopamine D2, D3, and serotonin-3 (5-HT3) receptors antagonist. Their methodology showcases the potential of using such bromo-substituted compounds in the synthesis of biologically active molecules, particularly in the development of new pharmaceutical agents (Hirokawa, Horikawa, & Kato, 2000).
Antibacterial Properties
A study by Abdel‐Latif, Mehdhar, and Abdel-Ghani (2019) utilized a structurally similar precursor, 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, for the construction of new polyheterocyclic ring systems. This research indicates the broader applicability of bromo-dimethyl-oxopyridine-carboxylic acids in developing compounds with potential antibacterial properties. The synthesized compounds' in vitro antibacterial properties were evaluated, suggesting their relevance in discovering new antibacterial agents (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Regioselective Lithiation
Research on the regioselective lithiation of bromo-substituted pyridine compounds, like those related to this compound, by Robert et al. (2006) offers insights into developing new synthetic routes for highly substituted nicotinic acid derivatives. This study highlights the synthetic utility of bromo-substituted carboxylic acids in creating complex organic molecules with specific functional groups, emphasizing the role of these compounds in medicinal chemistry and drug development (Robert, Bonneau, Hoarau, & Marsais, 2006).
Novel Synthesis of Thienopyrimidines
Madkour et al. (2009) demonstrated the use of a compound structurally akin to this compound in synthesizing new thienopyrimidines, showcasing the role of such compounds in heterocyclic chemistry. Their research adds to the body of knowledge on synthesizing heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals (Madkour, Afify, Abdalha, Elsayed, & Salem, 2009).
Properties
IUPAC Name |
5-bromo-1,6-dimethyl-4-oxopyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-4-6(9)7(11)5(8(12)13)3-10(4)2/h3H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPAKOBZORPXHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=CN1C)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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